Patent

US06255324B1

Procedure details

Similarly the fluorine atom was introduced during the formation of the pyrone moiety through a Pechmann reaction with ethyl 2-fluoro-acetoacetate as the fluorine carrier. Thus, 3-fluoro-4,8-dimethyl-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) was prepared in 3 steps from 2-methylresorcinol (36% overall yield). Then, ring closure was achieved in two steps in a 66% overall yield following the same route employed with the 3-cyano derivatives giving a mixture 89:11 of (5, R═F, T═Br) and its pyrano isomer (6, R═F) in favor of the expected psoralen. Finally, this 89:11 mixture was reacted with refluxing anhydrous pyridine affording pure target compound (5, R═F, T═pyridinium, Br salt) in 73% yield. Alternatively, the 3-fluoro-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) could be ring closed with NIS in 91% yield to give 3-fluoro-4,8-dimethyl-4′,5′-dihydro-5′-iodomethylpsoralen (5, R═F, T═I). The resulting 3-fluoro-4,8-dimethyl-4′,5′-dihydro-5′-iodomethylpsoralen was reacted with pyridine to form the pyridinium iodine salt (5, R═F, T═pyridinium iodide). Ring closure of 3-fluoro-6-allyl-7-hydroxycoumarin (3, R═F, R′=H) with mercury acetate in ethanol gave the 5′-acetomercurimethyl-4,8-dimethyl-4′,5′-dihydropsoralen (5, R═F, T═HgOAc) in 92% yield.

Name

3-fluoro-6-allyl-7-hydroxycoumarin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH+]1C=CC=CC=1.F[C:8]1[C:9](=[O:22])[O:10][C:11]2[C:16]([CH:17]=1)=[CH:15][C:14]([CH2:18][CH:19]=C)=[C:13]([OH:21])[CH:12]=2.C1C(=O)N(I)C(=O)C1>N1C=CC=CC=1>[CH:18]1[C:14]2=[CH:15][C:16]3[CH:17]=[CH:8][C:9](=[O:22])[O:10][C:11]=3[CH:12]=[C:13]2[O:21][CH:19]=1

|

Inputs

Step One

|

Name

|

3-fluoro-6-allyl-7-hydroxycoumarin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C(OC2=CC(=C(C=C2C1)CC=C)O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)N(C1=O)I

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH+]1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

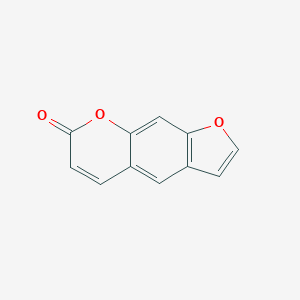

C1=COC=2C1=CC3=C(C2)OC(=O)C=C3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |